Ethyl 2-(4-isobutylphenyl)propionate

Catalog No.
S794820
CAS No.
41283-72-1
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4-isobutylphenyl)propionate

CAS Number

41283-72-1

Product Name

Ethyl 2-(4-isobutylphenyl)propionate

IUPAC Name

ethyl 2-[4-(2-methylpropyl)phenyl]propanoate

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3

InChI Key

HXTFUVWJFLDLJP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C

Synonyms

2-(4-Isobutylphenyl)propionic acid ethyl ester; Ethyl 2-(4-isobutylphenyl)propionate; Ethyl 2-(p-isobutylphenyl)propionate; Ethyl 4-isobutyl-α-methylphenylacetate; α-Methyl-4-(2-methylpropyl)-benzeneacetic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C

Synthesis and Characterization:

Ethyl 2-(4-isobutylphenyl)propionate, also known as ibuprofen ethyl ester, has been synthesized and characterized in various scientific studies. Researchers have employed different methods for its synthesis, including esterification reactions and enzymatic processes [, ].

Potential Biological Activities:

Studies have explored the potential biological activities of ethyl 2-(4-isobutylphenyl)propionate, although research is limited compared to its parent compound, ibuprofen.

  • Antimicrobial activity


    Some studies have investigated the potential antimicrobial properties of ethyl 2-(4-isobutylphenyl)propionate. However, the results have been inconclusive, and further research is needed to determine its efficacy against various microorganisms [].

  • Antioxidant activity


    Limited research suggests that ethyl 2-(4-isobutylphenyl)propionate might exhibit some antioxidant activity, potentially due to the presence of the aromatic ring in its structure []. However, more studies are needed to confirm this activity and understand its potential implications.

Ethyl 2-(4-isobutylphenyl)propionate, also known by its chemical name and CAS number 41283-72-1, is an organic compound characterized by the molecular formula C15H22O2C_{15}H_{22}O_{2} and a molecular weight of approximately 234.34 g/mol. This compound features an ethyl ester functional group attached to a propionic acid backbone, which is further substituted with a 4-isobutylphenyl group. The structure contributes to its unique physical properties, including a density of 0.967 g/cm³ and a boiling point of about 304.3ºC at standard atmospheric pressure .

Typical for esters. These include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield the corresponding alcohol (ethanol) and carboxylic acid (2-(4-isobutylphenyl)propanoic acid).
  • Transesterification: The compound can react with different alcohols to form new esters, which can be useful in synthesizing derivatives with varying properties.
  • Reduction: The carbonyl group in the ester can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.

While specific biological activity data for ethyl 2-(4-isobutylphenyl)propionate is limited, compounds with similar structures often exhibit notable pharmacological properties. For instance, related esters are studied for anti-inflammatory and analgesic effects, akin to those observed with ibuprofen, which shares structural similarities due to the presence of the propionic acid moiety . Further investigation may reveal additional biological activities pertinent to this compound.

Ethyl 2-(4-isobutylphenyl)propionate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of 4-isobutylphenol with ethyl propionate in the presence of an acid catalyst. This process typically requires heating under reflux conditions to facilitate the formation of the ester bond.
  • Friedel-Crafts Acylation: Another potential synthesis route could involve a Friedel-Crafts acylation reaction where an acyl chloride derived from propionic acid reacts with 4-isobutylphenol in the presence of a Lewis acid catalyst.

Ethyl 2-(4-isobutylphenyl)propionate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural similarities to known analgesics and anti-inflammatory agents, it may serve as a lead compound in drug development.
  • Fragrance Industry: The compound's pleasant aroma could make it suitable for use in perfumes and scented products.
  • Chemical Intermediates: It may act as a precursor or intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with ethyl 2-(4-isobutylphenyl)propionate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaNotable Characteristics
Ibuprofen50679-71-9C₁₃H₁₈O₂Well-known nonsteroidal anti-inflammatory drug
Ethyl 2-(4-methylphenyl)propionate41283-72-1C₁₅H₂₂O₂Similar structure but lacks isobutyl substitution
Ethyl 2-(4-propoxyphenyl)propionate41283-73-2C₁₅H₂₂O₃Contains an ether functional group instead of isobutylene

Ethyl 2-(4-isobutylphenyl)propionate stands out due to its specific isobutylene substitution, which may influence its pharmacological properties differently compared to other similar compounds. This unique substitution could enhance lipophilicity and alter interaction profiles with biological targets, making it an interesting candidate for further research.

XLogP3

4.2

Other CAS

41283-72-1

Dates

Modify: 2023-08-15

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